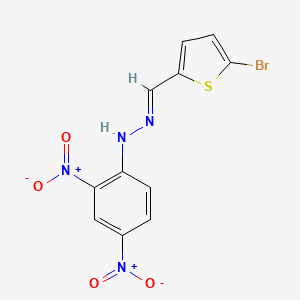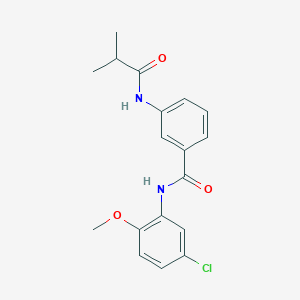
5-bromo-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone is a chemical compound used in scientific research. It is a derivative of hydrazine and is commonly referred to as BTDPH. This compound is synthesized through a simple reaction and has several applications in the field of biochemistry.
Wirkmechanismus
The mechanism of action of BTDPH involves the formation of a hydrazone bond between the aldehyde or ketone and the 2,4-dinitrophenylhydrazine moiety of the compound. This reaction is reversible and is dependent on the pH of the solution. The resulting product is a yellow-orange colored compound that absorbs light at a specific wavelength.
Biochemical and Physiological Effects:
BTDPH has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments. However, it should be handled with care as it can cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BTDPH in laboratory experiments include its ease of synthesis, stability, and specificity towards aldehydes and ketones. It is also a cost-effective reagent that can be used in large-scale experiments. The limitations of using BTDPH include its sensitivity to pH and the potential for interference from other compounds in the sample.
Zukünftige Richtungen
There are several future directions for the use of BTDPH in scientific research. One potential application is in the development of biosensors for the detection of aldehydes and ketones in real-time. Another potential direction is the use of BTDPH in the development of new drugs for the treatment of diseases such as diabetes and cancer. Additionally, there is potential for the use of BTDPH in the analysis of environmental samples for the detection of pollutants.
Synthesemethoden
BTDPH is synthesized by reacting 5-bromo-2-thiophenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically completed within a few hours. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
BTDPH is commonly used in scientific research as a reagent for the detection and quantification of aldehydes and ketones. It reacts with these functional groups to form a colored product that can be measured spectrophotometrically. This reaction is widely used in the analysis of carbohydrates, lipids, and proteins in biological samples.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O4S/c12-11-4-2-8(21-11)6-13-14-9-3-1-7(15(17)18)5-10(9)16(19)20/h1-6,14H/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEMYNQHHJVWQE-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2,4-dinitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)


![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)

![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)


![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)